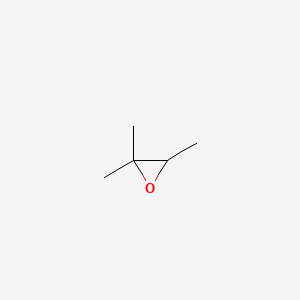

2,3-Epoxy-2-methylbutane

Description

The exact mass of the compound Oxirane, trimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,2,3-trimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYBLZYMNWGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863488 | |

| Record name | 2,2,3-Trimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5076-19-7 | |

| Record name | Trimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Isoamylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Epoxy-2-methylbutane via the Chlorohydrin Route

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-epoxy-2-methylbutane, a valuable epoxide intermediate, through the well-established chlorohydrin route. This method involves a two-step process: the formation of a chlorohydrin intermediate from 2-methyl-2-butene (B146552) and subsequent dehydrochlorination to yield the desired epoxide. This document details the underlying reaction mechanisms, provides a representative experimental protocol, and presents key quantitative data for the starting material and the final product.

Reaction Overview and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: Chlorohydrin Formation

The initial step involves the electrophilic addition of hypochlorous acid (HOCl) to 2-methyl-2-butene. The reaction is typically carried out in an aqueous medium where a source of electrophilic chlorine, such as t-butyl hypochlorite (B82951) or chloramine-T, generates the hypochlorous acid in situ. The reaction follows Markovnikov's rule, where the electrophilic chlorine atom adds to the less substituted carbon of the double bond, and the hydroxyl group adds to the more substituted, tertiary carbon. This regioselectivity is driven by the formation of a more stable tertiary carbocation intermediate.

Step 2: Epoxidation via Intramolecular Williamson Ether Synthesis

The resulting chlorohydrin, 3-chloro-2-methyl-2-butanol, is then treated with a base, such as sodium hydroxide (B78521). This initiates an intramolecular Williamson ether synthesis. The hydroxide ion deprotonates the hydroxyl group, forming an alkoxide. The resulting nucleophilic alkoxide then attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming the three-membered epoxide ring.

Experimental Protocols

Materials:

-

2-Methyl-2-butene

-

t-Butyl hypochlorite (or other suitable source of HOCl)

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Sodium hydroxide

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, condenser, separatory funnel, distillation apparatus)

Procedure:

Part A: Synthesis of 3-Chloro-2-methyl-2-butanol (Chlorohydrin Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 equivalent) in a suitable solvent mixture, such as a 1:1 mixture of diethyl ether and water.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of t-butyl hypochlorite (1.1 equivalents) in diethyl ether to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated solution of sodium bisulfite (to quench any remaining hypochlorite), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2-methyl-2-butanol. Further purification can be achieved by distillation under reduced pressure.

Part B: Synthesis of this compound

-

Dissolve the crude 3-chloro-2-methyl-2-butanol (1.0 equivalent) in methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of sodium hydroxide (1.2 equivalents) in water to the stirred solution.

-

Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

-

The resulting this compound can be further purified by fractional distillation.

Quantitative Data

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Physical Properties of 2-Methyl-2-Butene

| Property | Value |

| Molecular Formula | C₅H₁₀ |

| Molecular Weight | 70.13 g/mol [1] |

| Boiling Point | 38.5 °C |

| Density | 0.662 g/mL at 20 °C |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol [2][3] |

| Boiling Point | 75 °C[3] |

| Density | 0.818 g/mL at 25 °C[3] |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 1.30 (d, J=5.5 Hz, 3H), 2.95 (q, J=5.5 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ 18.0, 24.5, 58.0, 64.5 |

| IR (neat) | 3050, 2970, 1450, 1380, 1260, 890 cm⁻¹ |

| Yield | Not explicitly found in the search results, but yields for analogous reactions are typically in the range of 60-80%. |

Visualizations

Reaction Mechanism: Chlorohydrin Formation and Epoxidation

References

An In-depth Technical Guide to the Preparation of 2,3-Epoxy-2-methylbutane with Percarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-epoxy-2-methylbutane, a valuable epoxide intermediate, through the epoxidation of 2-methyl-2-butene (B146552) using various percarboxylic acids. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

Epoxides are a crucial class of intermediates in organic synthesis, prized for their utility in forming a wide array of functional groups through ring-opening reactions. This compound, also known as trimethyloxirane, serves as a key building block in the synthesis of various fine chemicals and pharmaceutical compounds. The most common and efficient method for its preparation is the epoxidation of the corresponding alkene, 2-methyl-2-butene, utilizing peroxycarboxylic acids (also known as peracids).

The general reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene, forming a three-membered cyclic ether (the epoxide) and generating a carboxylic acid as a byproduct. Commonly employed peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and performic acid.[1][2]

Reaction Mechanism

The epoxidation of alkenes with peroxy acids proceeds through a concerted mechanism, often referred to as the "Prilezhaev reaction."[3][4] In this single-step process, the alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, the weak O-O bond of the peroxy acid cleaves, and the proton is transferred to the carbonyl oxygen of the resulting carboxylic acid.[5][6] This concerted pathway ensures a syn-addition of the oxygen atom to the double bond, meaning both new carbon-oxygen bonds are formed on the same face of the alkene.[5][7]

A diagram illustrating the concerted "butterfly" mechanism is presented below:

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of this compound using different percarboxylic acids. A summary of the reaction conditions and corresponding yields is presented in Table 1 for easy comparison.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used, commercially available, and relatively stable solid peroxy acid, making it a convenient choice for laboratory-scale epoxidations.[1]

Experimental Protocol:

-

Reaction Setup: A solution of 2-methyl-2-butene (1.0 equivalent) in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Reagent Addition: A solution of m-CPBA (1.1 equivalents) in the same solvent is added dropwise to the stirred alkene solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation to afford pure this compound.

Epoxidation with Peroxyacetic Acid

Peroxyacetic acid is another effective epoxidizing agent, often used as a solution in acetic acid or ethyl acetate (B1210297).[8]

Experimental Protocol:

-

Reaction Setup: 2-methyl-2-butene (1.0 equivalent) is dissolved in a solvent like ethyl acetate in a reaction vessel.

-

Reagent Addition: A solution of peroxyacetic acid (typically 32-40% in acetic acid, 1.2 equivalents) is added slowly to the alkene solution while maintaining the reaction temperature between 20-25 °C.

-

Reaction Progression: The reaction is stirred at room temperature and monitored for completion.

-

Work-up and Purification: The work-up procedure is similar to the m-CPBA method, involving washing with a basic solution to neutralize the acetic acid and peroxyacetic acid, followed by drying and distillation.

In Situ Epoxidation with Performic Acid

Performic acid is a highly reactive peroxy acid that is typically generated in situ by reacting formic acid with hydrogen peroxide.[9][10] This method avoids the need to handle the potentially unstable pure peroxy acid.

Experimental Protocol:

-

Formation of Performic Acid: In a reaction flask, formic acid is mixed with hydrogen peroxide (typically 30-50% aqueous solution) and stirred at a controlled temperature (e.g., 20 °C) for a short period to allow for the formation of performic acid.

-

Epoxidation: 2-methyl-2-butene is then added to the freshly prepared performic acid solution. The reaction is often exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored, and upon completion, the mixture is worked up by neutralizing the formic acid with a base, followed by extraction of the epoxide into an organic solvent, drying, and purification.

Table 1: Comparison of Reaction Parameters for the Epoxidation of 2-Methyl-2-butene

| Percarboxylic Acid | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| m-CPBA | Dichloromethane | 0 - Room Temp | 1 - 4 hours | ~75-85 | |

| Peroxyacetic Acid | Ethyl Acetate | 20 - 25 | 2 - 6 hours | ~70-80 | [2] |

| Performic Acid (in situ) | (Formic Acid/H₂O) | 20 - 40 | 1 - 3 hours | ~65-75 | [9][10] |

Note: The yields and reaction times are approximate and can vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Pathway

The following diagram illustrates the general synthetic pathway from the starting alkene to the final epoxide product.

Experimental Workflow

The diagram below outlines the key steps involved in a typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The preparation of this compound via the epoxidation of 2-methyl-2-butene with percarboxylic acids is a robust and well-established synthetic method. The choice of peroxy acid and reaction conditions can be tailored to specific laboratory needs, with m-CPBA offering convenience and high yields. This guide provides the necessary technical details to assist researchers and professionals in the successful synthesis and purification of this important epoxide intermediate for applications in drug development and fine chemical synthesis.

References

- 1. US4647678A - Process for the epoxidation of olefinically unsaturated hydrocarbon compounds with peracetic acid - Google Patents [patents.google.com]

- 2. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the major product of the reaction of 2-methyl-2-butene wi... | Study Prep in Pearson+ [pearson.com]

- 4. 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 5. leah4sci.com [leah4sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN104311512A - Clean method for preparing 1,2-epoxybutane - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrogen Peroxide-Catalyzed Synthesis of 2,3-Epoxy-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,3-epoxy-2-methylbutane, a valuable epoxide intermediate, utilizing hydrogen peroxide as a green oxidant. The focus is on catalytic systems that offer efficient and selective epoxidation of the trisubstituted alkene, 2-methyl-2-butene (B146552). This document details experimental protocols, summarizes quantitative data, and visualizes the underlying chemical pathways and workflows.

Introduction

The epoxidation of alkenes is a cornerstone of organic synthesis, providing access to versatile three-membered cyclic ethers known as epoxides. These intermediates are pivotal in the synthesis of a wide array of fine chemicals and pharmaceuticals due to their susceptibility to ring-opening reactions with various nucleophiles. This compound, derived from 2-methyl-2-butene, is a useful building block in organic synthesis. Traditional epoxidation methods often rely on peroxy acids, which can generate stoichiometric amounts of acidic byproducts. The use of hydrogen peroxide (H₂O₂) as the terminal oxidant presents a more environmentally benign and atom-economical alternative, with water as the sole theoretical byproduct.

This guide explores the catalytic activation of hydrogen peroxide for the efficient synthesis of this compound. Key catalytic systems, including those based on manganese and rhenium, are discussed, with a focus on practical experimental methodologies and the mechanistic principles that govern these transformations.

Catalytic Systems for Epoxidation

Several transition metal-based catalysts have been demonstrated to be effective for the epoxidation of alkenes using hydrogen peroxide. For trisubstituted alkenes such as 2-methyl-2-butene, manganese and methyltrioxorhenium (MTO) complexes are particularly noteworthy.

Manganese-Based Catalysts: Catalytic amounts of manganese(II) salts, such as manganese sulfate (B86663) (MnSO₄), in the presence of a bicarbonate buffer, have been shown to be effective for the epoxidation of a variety of alkenes, including trialkyl-substituted ones.[1][2][3] The in situ formation of peroxymonocarbonate is believed to be a key step in the catalytic cycle.[2][3] The addition of co-catalysts or additives like salicylic (B10762653) acid or sodium acetate (B1210297) can further enhance the reaction rate and efficiency.[1][2][3]

Methyltrioxorhenium (MTO)-Based Catalysts: MTO is a highly active catalyst for alkene epoxidation with hydrogen peroxide. The catalytic activity can be further enhanced, and catalyst longevity improved, by the addition of nitrogen-based ligands such as pyridine, pyrazole, or 3-cyanopyridine. These ligands coordinate to the rhenium center, modulating its reactivity and preventing decomposition.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes the general reaction parameters for the hydrogen peroxide-catalyzed epoxidation of alkenes, with a focus on systems applicable to 2-methyl-2-butene.

| Catalytic System | Catalyst | Typical Catalyst Loading (mol%) | Oxidant | Key Additives/Co-catalysts | Solvent(s) | Typical Temperature | General Substrate Scope |

| Manganese-Bicarbonate | MnSO₄ or other Mn(II) salts | 0.1 - 1.0 | 30-35% aq. H₂O₂ | Sodium bicarbonate (buffer), Salicylic acid or Sodium acetate (accelerant) | Acetonitrile (B52724), DMF, t-BuOH | Room Temperature | Aryl-substituted, cyclic, and trialkyl-substituted alkenes[1][2][3] |

| Methyltrioxorhenium (MTO) | CH₃ReO₃ | 0.1 - 1.0 | 30-35% aq. H₂O₂ | Pyridine, Pyrazole, 3-Cyanopyridine | Dichloromethane, Acetonitrile | 0 °C to Room Temperature | Wide range of alkenes |

Experimental Protocols

Manganese-Catalyzed Epoxidation of 2-Methyl-2-butene

Materials:

-

2-Methyl-2-butene (≥99%)

-

Acetonitrile (CH₃CN)

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Salicylic acid

-

Sodium bicarbonate (NaHCO₃)

-

35% Aqueous hydrogen peroxide (H₂O₂)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (e.g., 10 mmol, 0.70 g) in acetonitrile (e.g., 15 mL).

-

To this solution, add manganese(II) sulfate monohydrate (e.g., 0.2 mol%, 0.02 mmol, 3.4 mg) and salicylic acid (e.g., 0.4 mol%, 0.04 mmol, 5.5 mg).

-

Prepare a cooled (0-5 °C) solution of sodium bicarbonate (e.g., 0.4 M aqueous solution, 15 mL) and 35% aqueous hydrogen peroxide (e.g., 10 equivalents, 100 mmol, 9.7 mL).

-

Add the cooled bicarbonate-hydrogen peroxide solution dropwise to the stirred solution of the alkene and catalyst over a period of 2-3 hours. Maintain the reaction temperature between 18-22 °C using a water bath.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2 hours.

-

Upon completion of the reaction (monitored by TLC or GC), transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with methylene chloride (3 x 15 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by fractional distillation under atmospheric pressure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism for the manganese-catalyzed epoxidation and a general experimental workflow.

Caption: Proposed catalytic cycle for manganese-catalyzed epoxidation.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via the hydrogen peroxide-catalyzed epoxidation of 2-methyl-2-butene offers a greener and more efficient alternative to traditional methods. Catalytic systems based on readily available and inexpensive manganese salts, in conjunction with a bicarbonate buffer, provide a practical and scalable approach. Further optimization of reaction conditions, including catalyst loading, temperature, and reaction time, can lead to improved yields and selectivity. The methodologies and mechanistic insights presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to utilize this valuable synthetic transformation.

References

Spectroscopic Profile of 2,3-Epoxy-2-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Epoxy-2-methylbutane, a valuable epoxide intermediate in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers with the essential data for identification, characterization, and quality control.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, offering a quick reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~2.7 - 2.9 | Quartet (q) | ~5.5 | -CH- |

| 2 | ~1.2 - 1.4 | Singlet (s) | - | -C(CH₃)₂- |

| 3 | ~1.1 - 1.3 | Doublet (d) | ~5.5 | -CH(CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~65 - 68 | -C (CH₃)₂- |

| 2 | ~60 - 63 | -C H- |

| 3 | ~20 - 23 | -C(C H₃)₂- |

| 4 | ~15 - 18 | -CH(C H₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 3000 | Strong | C-H stretch (alkane) |

| ~1250 | Strong | C-O stretch (epoxide, asymmetric) |

| ~900 | Strong | C-O stretch (epoxide, symmetric ring deformation) |

| ~850 | Medium | C-O stretch (epoxide, ring breathing) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - CH₃]⁺ |

| 58 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 43 | Very High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Instrument: 75 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.[5][6]

Data Acquisition:

-

Instrument: FTIR spectrometer.

-

Mode: Transmittance or ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample holder (or clean ATR crystal) should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for separation and purification.

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.[7][8]

Data Acquisition:

-

Instrument: GC-Mass Spectrometer.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-150.

-

Ionization Mode: Electron Ionization (EI).

Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

References

- 1. C-13 nmr spectrum of 2-methylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

IUPAC nomenclature for 2,3-Epoxy-2-methylbutane

An In-depth Technical Guide to 2,2,3-Trimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Epoxy-2-methylbutane, more formally known by its preferred IUPAC name 2,2,3-trimethyloxirane, is a saturated three-membered heterocyclic ether. As a member of the epoxide family, it is characterized by a strained ring structure, which imparts significant reactivity. This property makes it a valuable intermediate in organic synthesis and a useful monomer in polymer chemistry. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and reactivity of 2,2,3-trimethyloxirane, tailored for professionals in research and development.

IUPAC Nomenclature

The nomenclature of epoxides can be approached in several ways according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. For the compound with the structure of this compound, the following systematic names are recognized:

-

Oxirane Nomenclature (Preferred IUPAC Method): In this system, the epoxide is treated as the parent heterocycle, which is named "oxirane". The carbon atoms of the oxirane ring are numbered starting with the oxygen atom as position 1. The ring is then numbered to give the substituents the lowest possible locants. For the structure , this results in the name 2,2,3-trimethyloxirane . This is the most commonly used and preferred IUPAC name.

-

Epoxyalkane Nomenclature: This method treats the epoxide ring as a substituent on the longest continuous carbon chain. The prefix "epoxy-" is used, with two numbers indicating the positions of the carbon atoms to which the oxygen is attached. Following this rule, the compound is named This compound .

-

Alkene Oxide Nomenclature (Common Name): This older, yet still encountered, naming convention is based on the alkene from which the epoxide is formally derived. In this case, the parent alkene is 2-methyl-2-butene (B146552). The epoxide is therefore named 2-methyl-2-butene oxide .

Other synonyms for this compound include Trimethyloxirane and beta-Isoamylene oxide.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2,3-trimethyloxirane is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| CAS Number | 5076-19-7 | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 73-75 °C at 101.3 kPa | [3] |

| Melting Point | -83 °C | [3] |

| Density | 0.818 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.3855 - 1.3860 | [3] |

| Solubility | 8% in water (unstable), soluble in polar organic solvents | [3] |

| Flash Point | < 15 °C | [3] |

Synthesis and Experimental Protocols

The synthesis of 2,2,3-trimethyloxirane can be achieved through several established methods for epoxidation.

4.1 General Synthesis Routes

Common synthetic pathways to 2,2,3-trimethyloxirane include:

-

Epoxidation of 2-Methyl-2-butene with Peroxy Acids: This is a classic and widely used method for forming epoxides. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is reacted with 2-methyl-2-butene in an inert solvent like dichloromethane (B109758). The reaction is typically exothermic and proceeds with the stereospecific transfer of an oxygen atom from the peroxy acid to the double bond.

-

The Chlorohydrin Route: This two-step process involves the reaction of 2-methyl-2-butene with a source of hypochlorous acid (e.g., from calcium hypochlorite (B82951) and acetic acid or using N-chlorosuccinimide in the presence of water) to form the corresponding chlorohydrin, 3-chloro-2-methyl-2-butanol. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis (an SN2 reaction) to yield the epoxide.[3]

-

Catalytic Oxidation with Hydrogen Peroxide: More modern and "greener" approaches utilize hydrogen peroxide as the oxidant in the presence of a catalyst. Catalysts can range from transition metal complexes to enzymatic systems, offering a more environmentally benign alternative to peroxy acids.

4.2 General Experimental Protocol (Peroxy Acid Method)

-

Reaction Setup: A solution of 2-methyl-2-butene in a suitable aprotic solvent (e.g., dichloromethane or chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Peroxy Acid: A solution of a peroxy acid (e.g., m-CPBA, typically 1.0-1.2 equivalents) in the same solvent is added dropwise to the cooled alkene solution. The temperature should be maintained between 0 and 5 °C during the addition.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting alkene.

-

Workup: Upon completion, the reaction mixture is typically washed with a solution of sodium sulfite (B76179) to quench any remaining peroxy acid, followed by washing with a saturated sodium bicarbonate solution to remove the resulting carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude epoxide is purified by distillation.

Chemical Reactivity and Applications

The primary reactivity of 2,2,3-trimethyloxirane is dominated by ring-opening reactions, which are driven by the release of the inherent ring strain of the three-membered ring. These reactions can be catalyzed by both acids and bases.

5.1 Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the epoxide is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks one of the carbon atoms of the epoxide. For an unsymmetrical epoxide like 2,2,3-trimethyloxirane, the nucleophilic attack occurs preferentially at the more substituted carbon atom, proceeding through a mechanism with significant SN1 character. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state.

-

Example Reaction: The reaction of 2,2,3-trimethyloxirane with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) yields (R/S)-3-methoxy-3-methylbutan-2-ol as the major product.[4]

5.2 Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile (which is often also a base), the ring-opening occurs via an SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.

-

Example Reaction: The reaction of 2,2,3-trimethyloxirane with sodium methoxide (B1231860) in methanol results in the formation of 3-methoxy-2-methylbutan-2-ol as the major product.[5]

5.3 Applications

The primary commercial application of 2,2,3-trimethyloxirane (often referred to as isoamylene oxide in this context) is as a stabilizer for chlorinated hydrocarbons such as 1,1,1-trichloroethane (B11378) and trichloroethylene.[3] These solvents, used in metal cleaning, can decompose and form acidic byproducts; the epoxide acts as an acid scavenger, preventing this degradation.[3] It also serves as a reactive monomer in the synthesis of polymers and resins, where its inclusion can enhance crosslinking and chemical resistance.[1]

Conclusion

2,2,3-Trimethyloxirane is a versatile chemical with a well-defined set of properties and reactivity. A thorough understanding of its nomenclature, synthesis, and reaction mechanisms is crucial for its effective use in research and industrial applications. While it is a relatively simple molecule and not directly implicated in complex biological pathways, its role as a building block and stabilizer makes it a relevant compound for professionals in various fields of chemistry and material science.

References

A Comprehensive Technical Guide to the Computational and Experimental Structural Elucidation of 2,3-Epoxy-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to determining the precise molecular structure of 2,3-epoxy-2-methylbutane, also known as trimethyloxirane. While dedicated computational studies on this specific molecule are not extensively available in published literature, this document provides a detailed roadmap for its structural elucidation through a combination of state-of-the-art computational modeling and established experimental techniques. This guide is intended for researchers in computational chemistry, molecular modeling, and drug development who require a deep understanding of the molecule's three-dimensional structure and electronic properties. The methodologies described herein are based on established protocols for similar small organic molecules and epoxides.

Introduction

This compound (CAS 5076-19-7) is a five-carbon epoxide with the molecular formula C₅H₁₀O.[1][] Its structure, featuring a strained three-membered oxirane ring and three methyl groups, suggests the potential for interesting conformational properties and reactivity. A precise understanding of its molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental for predicting its physical, chemical, and biological properties. Such data is invaluable for applications in organic synthesis, materials science, and as a potential scaffold in drug design.

This guide presents a proposed workflow for a thorough computational investigation of this compound's structure, supplemented by established experimental protocols for validation.

Proposed Computational Workflow

A typical computational chemistry workflow for structural analysis involves several key steps, from initial structure generation to in-depth analysis of the results. The following diagram illustrates this logical progression.

Figure 1: A generalized workflow for the computational structural analysis of a molecule like this compound.

Computational Methodology

The following section details a proposed protocol for the computational analysis of this compound. This methodology is based on common practices in computational chemistry for small organic molecules.[3]

Geometry Optimization

The initial step involves finding the lowest energy conformation of the molecule.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is a robust and widely used method. The B3LYP functional is a common choice for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Procedure:

-

An initial 3D structure of this compound is generated.

-

A conformational search can be performed using a lower-level theory (e.g., molecular mechanics) to identify potential low-energy conformers.

-

The most promising conformers are then subjected to geometry optimization using DFT. The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.

-

Vibrational Frequency Calculation

To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency calculation is performed.

-

Method: The same level of theory (e.g., B3LYP/6-31G(d)) used for the geometry optimization should be employed.

-

Procedure:

-

A frequency calculation is performed on the optimized geometry.

-

The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

-

Predicted Structural Parameters

References

Stereoisomers and Chirality of 2,3-Epoxy-2-methylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2,3-epoxy-2-methylbutane. The document details the stereochemical properties, synthesis, and characterization of this chiral epoxide, with a focus on its enantiomeric and diastereomeric forms.

Introduction to the Stereochemistry of this compound

This compound, also known as 2,2,3-trimethyloxirane, is a chiral molecule containing two stereocenters at the C2 and C3 carbons of the oxirane ring. This structural feature gives rise to the existence of stereoisomers. Specifically, the molecule exists as two pairs of enantiomers. Due to the substitution pattern (two methyl groups on C2 and one methyl group and a hydrogen on C3), there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form a second enantiomeric pair. These two pairs are diastereomers of each other.

The stereochemistry of the epoxide is crucial in various applications, including as a building block in asymmetric synthesis and in the development of chiral drugs, where different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Physicochemical and Stereochemical Properties

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [2] |

| Boiling Point | 75 °C (lit.) | [1] |

| Density | 0.818 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.3855 (lit.) | [1] |

| Appearance | Clear colorless liquid | [1] |

Table 2: Stereochemical Data for this compound Stereoisomers

| Stereoisomer | Specific Rotation ([α]²⁰/D) | Enantiomeric Excess (ee%) |

| (2R,3R) | Data not available | Data not available |

| (2S,3S) | Data not available | Data not available |

| (2R,3S) | Data not available | Data not available |

| (2S,3R) | Data not available | Data not available |

Note: Specific optical rotation and enantiomeric excess data for the purified stereoisomers of this compound are not widely reported in the surveyed literature.

Synthesis and Stereoselective Pathways

The synthesis of this compound is typically achieved through the epoxidation of 2-methyl-2-butene (B146552). The stereochemical outcome of this reaction is highly dependent on the chosen synthetic route and the use of chiral catalysts or reagents.

dot

Caption: Synthetic pathways to this compound.

Achiral Epoxidation

Standard epoxidation of 2-methyl-2-butene using reagents like meta-chloroperoxybenzoic acid (m-CPBA) results in a racemic mixture of the diastereomeric pairs of this compound.

Stereoselective Epoxidation

Enantioselective epoxidation methods can be employed to synthesize specific stereoisomers with high enantiomeric excess. The Sharpless asymmetric epoxidation, for instance, is a powerful tool for the enantioselective epoxidation of allylic alcohols and can be adapted for other alkenes with appropriate chiral catalysts.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and chiral separation of this compound, based on established methodologies for similar compounds.

Protocol for Achiral Epoxidation of 2-Methyl-2-butene

Objective: To synthesize a racemic mixture of this compound.

Materials:

-

2-Methyl-2-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 2-methyl-2-butene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of 2-methyl-2-butene over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield this compound.

Protocol for Chiral Resolution by Gas Chromatography

Objective: To separate the enantiomers of this compound.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as Chiraldex G-TA).

Procedure:

-

Prepare a dilute solution of the racemic this compound in a suitable solvent (e.g., hexane).

-

Set the GC oven temperature program, injector temperature, and detector temperature according to the column manufacturer's recommendations for the separation of small volatile epoxides.

-

Inject a small volume (e.g., 1 µL) of the sample onto the GC column.

-

Record the chromatogram. The enantiomers should elute at different retention times, allowing for their separation and quantification.

-

The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.

dot

Caption: Workflow for chiral GC analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of this compound. While the spectra of the individual stereoisomers are expected to show subtle differences, particularly in a chiral environment, detailed comparative data is scarce. Spectra of the racemic mixture are available in public databases.[3]

Conclusion

This compound is a chiral molecule with a rich stereochemistry that presents opportunities for application in stereoselective synthesis. While the properties of the racemic mixture are well-documented, a significant area for future research lies in the isolation and full characterization of the individual enantiomers and diastereomers. The development of robust and efficient stereoselective synthetic routes and chiral separation methods will be critical for unlocking the full potential of these chiral building blocks in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of 2,3-Epoxy-2-methylbutane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening reactions of 2,3-epoxy-2-methylbutane with various nucleophiles. This document details the underlying chemical principles, presents expected outcomes based on established reaction mechanisms, and offers generalized experimental protocols. The information herein is intended to guide researchers in designing and executing experiments for the synthesis of valuable substituted butanol derivatives.

Introduction

The ring-opening of epoxides is a powerful transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. This compound, an unsymmetrical epoxide, presents an interesting case for studying the regioselectivity of these reactions. The presence of a tertiary (C2) and a secondary (C3) carbon atom within the epoxide ring leads to different product outcomes depending on the reaction conditions and the nature of the nucleophile. Understanding and controlling the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers, which is of particular importance in the development of pharmaceuticals and other fine chemicals.

The reaction proceeds via two primary mechanistic pathways: acid-catalyzed and base-catalyzed ring-opening. The choice of catalyst and nucleophile dictates the position of nucleophilic attack and, consequently, the final product structure.

Data Presentation

The regioselectivity of the ring-opening of this compound is predicted based on well-established principles of epoxide chemistry. Under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character, favoring nucleophilic attack at the more substituted carbon (C2). Conversely, under basic or neutral conditions, the reaction follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon (C3).

| Catalyst/Conditions | Nucleophile | Major Product | Minor Product | Expected Regioselectivity (Major:Minor) |

| Acidic (e.g., H₂SO₄) | Methanol (B129727) (CH₃OH) | 2-methoxy-2-methyl-3-butanol | 3-methoxy-2-methyl-2-butanol | High |

| Basic (e.g., NaOCH₃) | Methoxide (CH₃O⁻) | 3-methoxy-2-methyl-2-butanol | 2-methoxy-2-methyl-3-butanol | High |

| Acidic (e.g., H₂SO₄) | Water (H₂O) | 2-methylbutane-2,3-diol | 2-methylbutane-2,3-diol | (Forms the same diol) |

| Basic (e.g., NaOH) | Hydroxide (OH⁻) | 2-methylbutane-2,3-diol | 2-methylbutane-2,3-diol | (Forms the same diol) |

| Neutral/Basic | Primary Amine (RNH₂) | 3-amino-2-methyl-2-butanol derivative | 2-amino-3-methyl-2-butanol derivative | High |

| Neutral/Basic | Secondary Amine (R₂NH) | 3-amino-2-methyl-2-butanol derivative | 2-amino-3-methyl-2-butanol derivative | High |

Note: Quantitative yields and precise regioselective ratios for this compound are not widely available in the literature. The expected regioselectivity is based on mechanistic principles established for similar unsymmetrical epoxides.

Experimental Protocols

The following are generalized protocols for the ring-opening of this compound. Researchers should optimize these conditions for their specific nucleophiles and experimental setup.

Protocol 1: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (Methanolysis)

This protocol describes the acid-catalyzed addition of methanol to this compound, which is expected to predominantly yield 2-methoxy-2-methyl-3-butanol.

Materials:

-

This compound

-

Anhydrous Methanol (MeOH)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired 2-methoxy-2-methyl-3-butanol.

Protocol 2: Base-Catalyzed Ring-Opening with an Amine Nucleophile (Aminolysis with Piperidine)

This protocol outlines the reaction of this compound with a secondary amine, piperidine (B6355638), under basic/neutral conditions. The expected major product is 3-(piperidin-1-yl)-2-methylbutan-2-ol.[1]

Materials:

-

This compound

-

Piperidine

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and piperidine (1.5-2.0 eq). The reaction can be run neat or in a solvent such as ethanol.

-

Heat the reaction mixture to reflux (if a solvent is used) or to a temperature of 80-100 °C (for a neat reaction) and stir for 6-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The excess piperidine can be removed by vacuum distillation or by an acidic workup (washing with dilute HCl), followed by basification and extraction of the product.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain 3-(piperidin-1-yl)-2-methylbutan-2-ol.

Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the ring-opening reactions of this compound.

Caption: Acid-catalyzed ring-opening mechanism.

Caption: Base-catalyzed ring-opening mechanism.

Caption: General experimental workflow.

References

Application Notes and Protocols: Regioselectivity in the Acid-Catalyzed Opening of 2,3-Epoxy-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the regioselectivity observed in the acid-catalyzed ring-opening of the trisubstituted epoxide, 2,3-epoxy-2-methylbutane. The reaction proceeds with high regioselectivity, favoring the formation of the tertiary alcohol, 2-methyl-2,3-butanediol, over the secondary alcohol. This preference is governed by the electronic stability of the transition state, which exhibits significant carbocationic character. These application notes include a summary of the theoretical principles, a representative experimental protocol for the acid-catalyzed hydrolysis, and a discussion of the mechanistic basis for the observed regioselectivity.

Introduction

The acid-catalyzed ring-opening of epoxides is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. In the case of unsymmetrical epoxides, the regioselectivity of the nucleophilic attack is a critical aspect that dictates the structure of the final product. For trisubstituted epoxides such as this compound, the reaction proceeds through a mechanism with substantial SN1 character.[1][2][3][4] This leads to a strong preference for nucleophilic attack at the more substituted carbon atom. Understanding and predicting this regioselectivity is crucial for the strategic design of synthetic routes in medicinal chemistry and drug development, where precise control of stereochemistry and functional group placement is paramount.

Data Presentation

The acid-catalyzed hydrolysis of this compound yields two potential diol products: 2-methyl-2,3-butanediol and 3-methyl-2,3-butanediol. Based on the established mechanism of acid-catalyzed epoxide opening, the reaction is expected to overwhelmingly favor the formation of 2-methyl-2,3-butanediol.[1][2][3]

| Product Name | Structure | Carbon Attacked by Nucleophile | Expected Product Ratio |

| 2-Methyl-2,3-butanediol |  | Tertiary (C2) | Major |

| 3-Methyl-2,3-butanediol |  | Secondary (C3) | Minor |

| Note: Specific quantitative experimental data for the product ratio in the hydrolysis of this compound is not readily available in the reviewed literature. The expected product ratio is based on well-established principles of reaction mechanisms for acid-catalyzed epoxide ring-opening. |

Mechanistic Rationale

The high regioselectivity observed in the acid-catalyzed ring-opening of this compound can be explained by the stability of the transition state. The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack.[1][3][4] The subsequent C-O bond cleavage is not fully concerted (as in a pure SN2 reaction) but rather proceeds through a transition state with significant carbocationic character at the carbon atoms of the former epoxide ring.

The tertiary carbon (C2) can better stabilize a partial positive charge than the secondary carbon (C3) through hyperconjugation and inductive effects from the three attached alkyl groups. Consequently, the transition state leading to the attack at the tertiary carbon is lower in energy, resulting in a faster reaction rate for the formation of the tertiary alcohol. This SN1-like mechanism dictates the preferential formation of 2-methyl-2,3-butanediol.[1][2][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a representative procedure for the acid-catalyzed hydrolysis of this compound to form 2-methyl-2,3-butanediol as the major product.

Materials:

-

This compound (CAS 5076-19-7)

-

Sulfuric acid (H₂SO₄), 1 M aqueous solution

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 58.0 mmol) in 50 mL of deionized water.

-

Acid Addition: While stirring, slowly add 5.8 mL of a 1 M aqueous solution of sulfuric acid (5.8 mmol, 0.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the solution is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to isolate the major product, 2-methyl-2,3-butanediol.

Characterization:

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

Caption: Reaction mechanism for the acid-catalyzed hydrolysis of this compound.

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

References

- 1. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 2. Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Stereochemistry of 2,3-Epoxy-2-methylbutane Reaction with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful method for the stereocontrolled introduction of functional groups. The reaction of 2,3-epoxy-2-methylbutane, a tetrasubstituted epoxide, with alcohols is of particular interest as it leads to the formation of vicinal alkoxy alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic catalysis. Understanding and controlling the stereochemistry is crucial for the synthesis of enantiomerically pure compounds. These notes provide a detailed overview of the reaction's stereochemistry, quantitative data from analogous systems, and experimental protocols.

Reaction Mechanism and Stereochemistry

The ring-opening of this compound with alcohols can be catalyzed by either acids or bases, each proceeding through a different mechanism, which in turn dictates the stereochemical outcome of the product.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[1][2] This is followed by the nucleophilic attack of the alcohol. For a symmetrically substituted epoxide like this compound, the attack can occur at either of the two equivalent tertiary carbons. The reaction proceeds through a mechanism with significant S(_N)1 character.[3][4] The transition state involves a partial positive charge on the carbon atom, which is stabilized by the two methyl groups. The nucleophilic attack occurs from the side opposite to the protonated epoxide ring, leading to an inversion of configuration at the reaction center. This results in the formation of a trans or anti product.[4][5]

dot digraph "Acid_Catalyzed_Epoxide_Opening" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", ratio="fill"]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, labelfontcolor="#202124"];

// Reactants

Epoxide [label=< This compound>];

Alcohol [label="R-OH", shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

H_plus [label="H+", shape="circle", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3];

This compound>];

Alcohol [label="R-OH", shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

H_plus [label="H+", shape="circle", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.3, height=0.3];

// Intermediates

Protonated_Epoxide [label=< Protonated Epoxide>];

Carbocation_like [label=<

Protonated Epoxide>];

Carbocation_like [label=< Carbocation-like Transition State>];

Carbocation-like Transition State>];

// Product

Product [label=< trans-Alkoxy Alcohol>];

trans-Alkoxy Alcohol>];

// Edges Epoxide -> Protonated_Epoxide [label="+ H+"]; Protonated_Epoxide -> Carbocation_like; Carbocation_like -> Product [label="+ R-OH\n- H+"]; } caption { label = "Acid-Catalyzed Ring-Opening of this compound."; fontsize = 10; fontcolor = "#5F6368"; }

Base-Catalyzed Ring-Opening

In contrast, the base-catalyzed ring-opening of epoxides proceeds via a classic S(_N)2 mechanism.[6][7] The alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide ion. This alkoxide then attacks one of the epoxide carbons. For a symmetrically substituted epoxide like this compound, the attack is equally likely at either carbon. The reaction involves a backside attack, resulting in an inversion of configuration at the site of attack.[6] This also leads to the formation of a trans or anti product.

dot digraph "Base_Catalyzed_Epoxide_Opening" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", ratio="fill"]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, labelfontcolor="#202124"];

// Reactants

Epoxide [label=< This compound>];

Alkoxide [label="R-O-", shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

This compound>];

Alkoxide [label="R-O-", shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates

Transition_State [label=< S(_N)2 Transition State>];

Intermediate_Alkoxide [label=<

S(_N)2 Transition State>];

Intermediate_Alkoxide [label=< Intermediate Alkoxide>];

Intermediate Alkoxide>];

// Product

Product [label=< trans-Alkoxy Alcohol>];

trans-Alkoxy Alcohol>];

// Edges {rank=same; Epoxide; Alkoxide;} Epoxide -> Transition_State; Alkoxide -> Transition_State; Transition_State -> Intermediate_Alkoxide; Intermediate_Alkoxide -> Product [label="+ H+ (from R-OH)"]; } caption { label = "Base-Catalyzed Ring-Opening of this compound."; fontsize = 10; fontcolor = "#5F6368"; }

Quantitative Data

| Epoxide | Alcohol | Catalyst | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| cis-2,3-Epoxybutane | Methanol (B129727) | H(_2)SO(_4) | (2R,3S)-3-Methoxy-2-butanol | >90 | >99:1 | Analogous System |

| trans-2,3-Epoxybutane | Methanol | H(_2)SO(_4) | (2R,3R)- and (2S,3S)-3-Methoxy-2-butanol | >90 | >99:1 | Analogous System |

| cis-2,3-Epoxybutane | Ethanol (B145695) | NaOEt | (2R,3S)-3-Ethoxy-2-butanol | High | >98:2 | Analogous System |

| trans-2,3-Epoxybutane | Ethanol | NaOEt | (2R,3R)- and (2S,3S)-3-Ethoxy-2-butanol | High | >98:2 | Analogous System |

Note: The data presented is based on general knowledge of epoxide ring-opening reactions and may not represent the exact outcomes for this compound. Experimental validation is highly recommended.

Experimental Protocols

The following are representative protocols for the acid- and base-catalyzed ring-opening of this compound with an alcohol. These protocols are based on established procedures for similar epoxide reactions and should be adapted and optimized for specific substrates and scales.

Protocol 1: Acid-Catalyzed Methanolysis of this compound

Objective: To synthesize 3-methoxy-2-methylbutan-2-ol via acid-catalyzed ring-opening of this compound.

Materials:

-

This compound

-

Anhydrous methanol

-

Concentrated sulfuric acid (H(_2)SO(_4))

-

Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of epoxide).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

dot digraph "Acid_Catalyzed_Protocol_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.5,6", ratio="fill"]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

Start [label="Start", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve this compound\nin anhydrous methanol"]; Cool [label="Cool to 0 °C"]; Add_Acid [label="Add catalytic H₂SO₄"]; React [label="Stir at room temperature for 4-6h"]; Monitor [label="Monitor reaction by TLC/GC", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with NaHCO₃ solution"]; Extract [label="Extract with diethyl ether"]; Dry_Concentrate [label="Dry and concentrate"]; Purify [label="Purify product"]; End [label="End", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Cool; Cool -> Add_Acid; Add_Acid -> React; React -> Monitor; Monitor -> Quench [label="Reaction complete"]; Quench -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End; } caption { label = "Workflow for Acid-Catalyzed Methanolysis."; fontsize = 10; fontcolor = "#5F6368"; }

Protocol 2: Base-Catalyzed Ethanolysis of this compound

Objective: To synthesize 3-ethoxy-2-methylbutan-2-ol via base-catalyzed ring-opening of this compound.

Materials:

-

This compound

-

Anhydrous ethanol

-

Sodium metal (or sodium ethoxide)

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Diethyl ether

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.1 eq) to anhydrous ethanol (10-20 mL per gram of epoxide) to prepare a fresh solution of sodium ethoxide.

-

Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by fractional distillation or column chromatography.

dot digraph "Base_Catalyzed_Protocol_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.5,6", ratio="fill"]; node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

Start [label="Start", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Alkoxide [label="Prepare sodium ethoxide in ethanol"]; Add_Epoxide [label="Add this compound solution"]; Reflux [label="Reflux for 6-8h"]; Monitor [label="Monitor reaction by TLC/GC", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with NH₄Cl solution"]; Evaporate [label="Remove ethanol"]; Extract [label="Extract with diethyl ether"]; Dry_Concentrate [label="Dry and concentrate"]; Purify [label="Purify product"]; End [label="End", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Alkoxide; Prepare_Alkoxide -> Add_Epoxide; Add_Epoxide -> Reflux; Reflux -> Monitor; Monitor -> Quench [label="Reaction complete"]; Quench -> Evaporate; Evaporate -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End; } caption { label = "Workflow for Base-Catalyzed Ethanolysis."; fontsize = 10; fontcolor = "#5F6368"; }

Conclusion

The reaction of this compound with alcohols provides a reliable method for the synthesis of vicinal alkoxy alcohols. The stereochemical outcome of this reaction can be effectively controlled by the choice of catalyst. Acidic conditions favor an S(_N)1-like mechanism, while basic conditions promote an S(_N)2 pathway. In both cases, for this symmetrical epoxide, the reaction proceeds with high anti-diastereoselectivity. The provided protocols offer a starting point for the practical application of these reactions in a research and development setting. It is important to note that reaction conditions should be optimized for each specific alcohol and desired scale to achieve the best results.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for 2,3-Epoxy-2-methylbutane in Polymer Synthesis

A Review of Potential Polymerization Methodologies and Prospective Applications

Abstract